

DMTr-MOE-Inosine phosphoramidite molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

DMTr-MOE-Inosine-3-CEDphosphoramidite

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In-Depth Technical Guide: DMTr-MOE-Inosine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 5'-O-Dimethoxytrityl-2'-O-(2-methoxyethyl)inosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications.

Core Molecular Data

The fundamental properties of DMTr-MOE-Inosine phosphoramidite are summarized below. This phosphoramidite is instrumental in introducing 2'-O-methoxyethyl (2'-MOE) modifications into synthetic oligonucleotides, a modification known to enhance nuclease resistance, increase binding affinity to target RNA, and reduce non-specific protein binding.

Property	Value	Reference
Molecular Weight	828.89 g/mol	[1][2]
Chemical Formula	C43H53N6O9P	[1][2]



Rationale for Use in Oligonucleotide Therapeutics

The incorporation of 2'-MOE modifications, facilitated by phosphoramidites such as DMTr-MOE-Inosine, is a cornerstone of second-generation antisense oligonucleotide (ASO) technology.[3] This modification confers several advantageous properties to the resulting oligonucleotides, making them more suitable for in vivo applications.[3] Key benefits include:

- Enhanced Nuclease Resistance: The 2'-MOE group protects the oligonucleotide from degradation by cellular nucleases, prolonging its half-life.[3][4]
- Increased Binding Affinity: The modification promotes an RNA-like (A-form) helical conformation, leading to stronger and more specific binding to complementary RNA targets.
 [5][6]
- Reduced Toxicity: Compared to earlier modifications like phosphorothioates alone, 2'-MOE modifications can lead to a better toxicity profile.[3]

These characteristics have led to the successful development of several FDA-approved ASO drugs that utilize 2'-MOE chemistry.

Experimental Protocol: Solid-Phase Synthesis of a 2'-MOE-Modified Oligonucleotide

The following is a detailed methodology for the incorporation of DMTr-MOE-Inosine phosphoramidite into a growing oligonucleotide chain using automated solid-phase synthesis based on phosphoramidite chemistry. This process is cyclical, with each cycle adding one nucleotide.

Materials:

- DMTr-MOE-Inosine phosphoramidite
- Standard DNA/RNA phosphoramidites (A, C, G, T/U)
- Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
- Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)



- Activator solution (e.g., 5-ethylthio-1H-tetrazole)
- Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)
- Oxidizing solution (iodine in THF/water/pyridine)
- Anhydrous acetonitrile
- Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine mixture)
- Automated DNA/RNA synthesizer

Procedure:

The synthesis follows a four-step cycle for each nucleotide addition:

- Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'dimethoxytrityl (DMTr) protecting group from the nucleoside bound to the solid support. This
 is achieved by treating the support with the deblocking solution, which exposes the 5'hydroxyl group for the subsequent coupling reaction.[7][8]
- Coupling: The DMTr-MOE-Inosine phosphoramidite is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[9]
 [10] Coupling times for modified phosphoramidites like 2'-MOE may be longer than for standard DNA phosphoramidites to ensure high efficiency.[9]
- Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are irreversibly blocked. This is accomplished by acetylation using the capping solutions.[8]
- Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by treatment with the oxidizing solution.[8][10] This step completes the addition of one nucleotide.



This four-step cycle is repeated for each subsequent phosphoramidite until the desired oligonucleotide sequence is assembled.

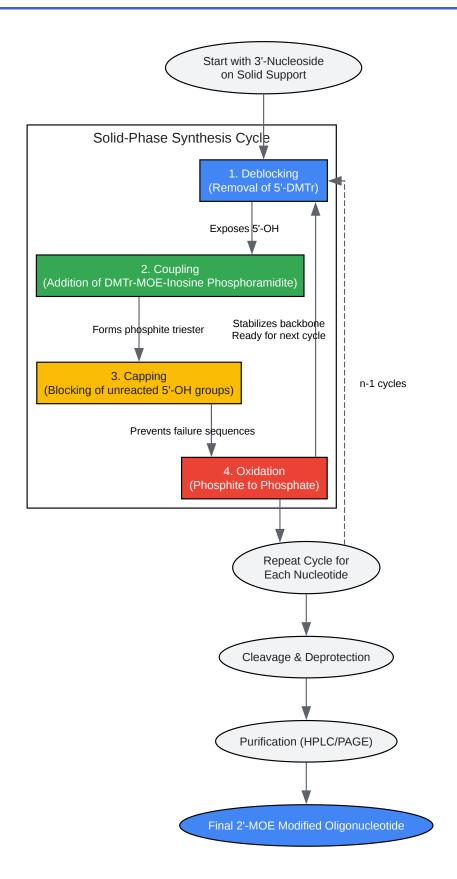
Post-Synthesis Processing:

- Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically done by heating the support in a solution of aqueous ammonia and methylamine.[1][11][12]
- Purification: The full-length product is then purified from shorter, failure sequences, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[1]

Workflow and Logical Diagrams

The following diagrams illustrate the key processes involved in the use of DMTr-MOE-Inosine phosphoramidite.

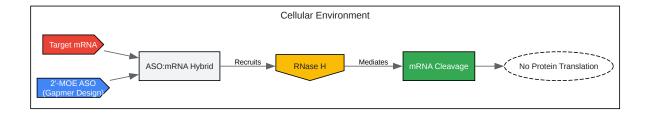




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Caption: Automated solid-phase synthesis cycle for oligonucleotide production.





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Caption: Mechanism of action for a 2'-MOE gapmer antisense oligonucleotide.

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- To cite this document: BenchChem. [DMTr-MOE-Inosine phosphoramidite molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13710149#dmtr-moe-inosine-phosphoramidite-molecular-weight-and-formula]

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